Desethyl Candesartan Cilexetil

UPLC Impurity Profiling Method Validation

QC laboratories validating HPLC/UPLC methods for Candesartan Cilexetil require authenticated reference standards to quantify EP Impurity B with precision (RSD <15%). Desethyl Candesartan Cilexetil (CAS 869631-11-8), the official EP Impurity B and USP Related Compound B, is the non-fungible marker for system suitability, forced degradation studies, and batch release testing. • Pharmacopoeial-grade reference standard with full characterization data compliant with regulatory guidelines • Enables ICH-compliant stability-indicating method validation and ANDA/DMF submissions • Supplied with Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C31H30N6O6
Molecular Weight 582.62
CAS No. 869631-11-8
Cat. No. B600930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethyl Candesartan Cilexetil
CAS869631-11-8
Synonyms2,3-Dihydro-2-oxo-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester; 
Molecular FormulaC31H30N6O6
Molecular Weight582.62
Structural Identifiers
SMILESCC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
InChIInChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desethyl Candesartan Cilexetil (CAS 869631-11-8): Critical Pharmaceutical Reference Standard and Process Impurity for Candesartan Cilexetil API


Desethyl Candesartan Cilexetil (CAS 869631-11-8), chemically identified as (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-oxo-3-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2,3-dihydro-1H-benzimidazole-4-carboxylate, is a recognized pharmacopoeial impurity and a key synthetic intermediate in the production of the angiotensin II receptor blocker (ARB) prodrug Candesartan Cilexetil [1]. It is officially designated as Candesartan Cilexetil EP Impurity B and Candesartan Cilexetil USP Related Compound B, arising as a process-related byproduct during the final synthetic steps and as a degradation product under specific stress conditions [2][3]. Unlike the active pharmaceutical ingredient (API) itself, this compound serves a critical role in analytical quality control (QC), method validation, and regulatory compliance, making its certified reference material indispensable for pharmaceutical development and manufacturing .

Why Generic Substitution Fails: The Unique Position of Desethyl Candesartan Cilexetil in the Candesartan Cilexetil Impurity Profile


In the synthesis and quality control of Candesartan Cilexetil, generic or structurally similar ARB intermediates and impurities cannot be interchanged. The specific chemical identity of Desethyl Candesartan Cilexetil, characterized by the loss of an ethoxy group at the 2-position of the benzimidazole ring to form a 2-oxo derivative, dictates its unique chromatographic behavior, stability, and formation pathway [1][2]. This compound is a specific marker of process efficiency and degradation, with its formation linked to a defined hydrolytic or thermal pathway [3]. Other related compounds, such as N-ethylated regioisomers (e.g., 1N-Ethyl Candesartan Cilexetil, 2N-Ethyl Candesartan Cilexetil) or the active metabolite Candesartan, possess different physicochemical properties and do not serve as adequate substitutes in analytical methods or as process controls [2][4]. The pharmacopoeial recognition of Desethyl Candesartan Cilexetil as a specific impurity (EP Impurity B / USP Related Compound B) underscores its unique and non-fungible role in ensuring API purity and regulatory compliance [5].

Quantitative Evidence Guide: Measurable Differentiation of Desethyl Candesartan Cilexetil for Analytical and Process Applications


Chromatographic Differentiation: UPLC Retention Time and Resolution from API and Related Impurities

In a validated UPLC method for candesartan cilexetil impurities, Desethyl Candesartan Cilexetil (Desethyl CCX) exhibited a distinct retention time and baseline resolution from the API (Candesartan Cilexetil) and several other process/degradation impurities, enabling accurate quantitation. The method achieved linear calibration (r² ≥ 0.999) and a precision (RSD) of <15% for each impurity, including Desethyl CCX, across a concentration range up to 2 μg/mL [1].

UPLC Impurity Profiling Method Validation Quality Control

Stress Degradation Specificity: Comparative Formation under ICH Forced Degradation Conditions

Under ICH-prescribed forced degradation, Desethyl Candesartan Cilexetil was identified as a major degradation product formed specifically under acid hydrolysis and thermal stress conditions, while it was not a primary degradation product under other stress conditions like oxidation or photolysis [1]. This contrasts with other impurities; for example, the N-ethylated oxo impurities (1N-ethyl oxo CCX and 2N-ethyl oxo CCX) are formed via different pathways and were previously unreported, highlighting the distinct formation of Desethyl CCX [2].

Forced Degradation Stability Studies Degradation Pathway ICH Guidelines

Process Impurity Control: Critical Marker for API Synthesis and Purification Efficiency

Patent literature explicitly identifies Desethyl Candesartan Cilexetil as a 'critical impurity' formed during the synthesis of Candesartan Cilexetil, requiring specific process controls and purification steps for its removal to achieve highly pure API [1]. The development of improved synthetic processes is often benchmarked by their ability to control and remove this specific impurity, differentiating them from prior art methods which produce higher levels [1].

Process Impurity Synthetic Yield API Purification Patent Literature

Physicochemical Distinction: Comparative Solubility and Permeability vs. Active Moiety Candesartan

While not directly measured for Desethyl Candesartan Cilexetil, its close structural relationship to the prodrug Candesartan Cilexetil provides a basis for comparison with the active metabolite Candesartan. Candesartan demonstrated significantly higher solubility at alkaline pH and a 3-fold higher Cmax (1.39 ± 0.59 μg/mL) with a much shorter Tmax (0.66 ± 0.11 h) compared to its prodrug Candesartan Cilexetil (Cmax 0.47 ± 0.22 μg/mL; Tmax 2.00 ± 0.27 h) in in vivo studies [1]. This stark pharmacokinetic difference underscores why the prodrug form and its specific impurities (like Desethyl CCX) must be rigorously controlled and characterized, as they are distinct entities with different biopharmaceutical behaviors.

Physicochemical Properties Permeability Solubility BCS Classification

Regulatory Benchmarking: Pharmacopoeial Recognition and Purity Specification Limits

Desethyl Candesartan Cilexetil is formally recognized as an official impurity in major pharmacopoeias (EP Impurity B / USP Related Compound B) and is available as a certified reference standard (CRS) with a defined purity specification [1]. The European Pharmacopoeia monograph for Candesartan Cilexetil, for example, includes specific limits for Impurity B (Desethyl CCX), as noted by regulatory agencies [2]. This formal designation mandates its use in analytical testing for ANDA and NDA submissions, unlike non-specified impurities which may only require reporting at a certain threshold.

Pharmacopoeia Regulatory Compliance ANDAs Reference Standard

Structural Differentiation: Unique 2-Oxo vs. 2-Ethoxy Motif in the Impurity Profile

The chemical structure of Desethyl Candesartan Cilexetil is characterized by a 2-oxo-2,3-dihydro-1H-benzimidazole core, which distinguishes it from the active pharmaceutical ingredient, Candesartan Cilexetil, which possesses a 2-ethoxy group [1][2]. This structural variation leads to a molecular weight difference of 28 Da (M.W. 582.6 vs. 610.7 for the API) and significantly alters its chromatographic retention and mass spectral fragmentation pattern, as confirmed by LC-MS and NMR [1][3]. This differentiation is crucial as it is not a simple de-ethylation at the N-1 or N-2 position (which yields other regioisomers with distinct properties) [3].

Structural Elucidation NMR Spectroscopy Mass Spectrometry Synthetic Impurity

Primary Industrial and Research Applications for Desethyl Candesartan Cilexetil Reference Standards


Analytical Method Development and Validation for ANDA/NDA Filings

The compound is indispensable as a reference marker during the development and validation of high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UPLC) methods for quantifying related substances in Candesartan Cilexetil drug substance and product. Its use ensures method specificity, linearity, and accuracy for the critical EP Impurity B, as demonstrated in validated protocols that achieve a resolution of baseline separation and a precision (RSD) of <15% for impurity quantification [1].

Forced Degradation and Stability-Indicating Method Studies

Desethyl Candesartan Cilexetil serves as a key marker in ICH-compliant forced degradation studies. It is a primary degradation product formed under acid hydrolysis and thermal stress conditions of Candesartan Cilexetil tablets [1]. Its identification and quantitation in these studies are critical for establishing the stability-indicating nature of analytical methods, understanding degradation pathways, and setting appropriate product shelf-life and storage conditions [2].

Pharmaceutical QC Batch Release and Stability Testing

As a specified impurity in the European and United States Pharmacopoeias (EP Impurity B / USP Related Compound B), the certified reference standard of Desethyl Candesartan Cilexetil is a mandatory tool for routine quality control testing of every commercial batch of Candesartan Cilexetil API and finished drug product. It is used for system suitability tests and as an external standard to quantitate the level of this specific impurity against its defined acceptance criterion, ensuring batch-to-batch consistency and regulatory compliance for market release [1].

Process Development and Optimization for API Manufacturing

In process chemistry, this compound is used as a reference to benchmark the efficiency of new synthetic routes and purification strategies. An improved manufacturing process is often characterized by its ability to minimize or eliminate the formation of Desethyl Candesartan Cilexetil, a known critical process impurity [1]. Its accurate quantitation allows process chemists to monitor reaction yields and optimize downstream processing steps to meet stringent pharmacopoeial purity requirements for the final API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desethyl Candesartan Cilexetil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.